
2-Methyl-1,3-oxathiolan-5-one
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Overview
Description
2-Methyl-1,3-oxathiolan-5-one is a heterocyclic compound with the molecular formula C4H6O2S It is a sulfur-containing five-membered ring with an oxygen atom and a sulfur atom in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-oxathiolan-5-one can be synthesized through several methods. One common method involves the condensation of mercaptoethanol with formaldehyde, which is typical for the synthesis of thioacetals . Another method involves the (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid, resulting in the formation of 1,3-oxathiolan-5-ones . This reaction is typically carried out in a one-pot reaction with short reaction times and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxathiolane ring undergoes nucleophilic attack at the carbonyl or sulfur atom:
Hydrolysis
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Acidic Conditions : Ring-opening yields 2-methyl-3-mercaptopropanoic acid derivatives.
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Basic Conditions : Forms sodium thiolate intermediates , which can be alkylated or oxidized .
Aminolysis
Reaction with primary amines (e.g., benzylamine) produces thioamide derivatives :
C4H6O2S+R NH2→R NH C S CH2CH3+H2O
Yields exceed 80% in THF at 60°C .
Alcoholysis
Methanol or ethanol cleaves the ring, generating thioester derivatives (e.g., methyl 3-mercaptopropionate) .
Polymerization and Copolymerization
2-Methyl-1,3-oxathiolan-5-one participates in radical-initiated polymerization with vinyl monomers (e.g., methyl methacrylate):
Conditions :
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Initiator: 2,2’-azobis(isobutyronitrile) (AIBN, 1 mol%).
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Solvent: Dimethyl sulfoxide (DMSO).
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Temperature: 70°C.
Outcomes :
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Polymers exhibit enhanced thermal stability (T<sub>g</sub> > 120°C).
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Copolymers with 2-hydroxyethyl methacrylate show pH-responsive swelling , making them suitable for drug delivery.
Derivatization for Bioactive Compounds
The compound serves as a precursor for antiviral and antitumor agents:
Comparative Reactivity
Reaction Type | Reagents/Conditions | Major Product | Application |
---|---|---|---|
Hydrolysis | H<sub>2</sub>O/H<sup>+</sup> | 3-Mercaptopropanoic acid | Thiol synthesis |
Aminolysis | R-NH<sub>2</sub>, THF, 60°C | Thioamide derivatives | Antimicrobial agents |
Alcoholysis | R-OH, HCl | Alkyl thioesters | Polymer precursors |
Copolymerization | AIBN, DMSO, 70°C | pH-responsive copolymers | Drug delivery systems |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Methyl-1,3-oxathiolan-5-one is C5H8O2S, with a molecular weight of approximately 132.18 g/mol. The compound features a five-membered ring structure containing sulfur and oxygen atoms, which contributes to its unique reactivity.
Polymer Chemistry
Radical Polymerization
this compound is utilized in radical polymerization processes to create functionalized polymers. Its ability to undergo radical reactions allows for the synthesis of materials with tailored properties suitable for applications in coatings, adhesives, and biomedical devices.
Case Study: Copolymerization
A study demonstrated the copolymerization of this compound with 2-hydroxyethyl methacrylate. The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating potential for drug delivery systems due to their biocompatibility.
Polymerization Reaction | Monomers Involved | Properties of Resulting Polymers |
---|---|---|
Radical Copolymerization | 2-Hydroxyethyl methacrylate | Enhanced thermal stability and mechanical properties |
Medicinal Chemistry
Nucleoside Analogues
Research indicates that derivatives of 1,3-oxathiolanes, including this compound, have been explored as nucleoside analogues in antiviral therapies. These compounds can inhibit viral replication by mimicking natural nucleotides.
Case Study: Antiviral Activity
Studies on oxathiolane nucleoside analogues have shown that they can effectively compete with natural deoxynucleotides for incorporation into viral DNA during replication, thereby inhibiting chain elongation by reverse transcriptase . The presence of sulfur in the structure enhances the biological activity of these compounds.
Nucleoside Analogue | Target Virus | Mechanism of Action |
---|---|---|
Oxathiolane Derivatives | HIV | Inhibition of reverse transcriptase |
Biotechnology
Bioconjugation Techniques
In proteomics research, this compound serves as a reactive intermediate for modifying proteins and peptides. Its unique chemical structure allows it to form stable conjugates with biomolecules, facilitating the study of protein interactions and functions.
Research Findings
Recent findings highlight the unique reactivity profile of this compound compared to similar compounds:
Compound | Reaction Type | Key Findings |
---|---|---|
This compound | Radical Copolymerization | High efficiency in forming stable copolymers |
5-Methyl-1,3-oxathiolane-2-thione | Nucleophilic Ring Opening | Less effective due to lack of reactive groups |
1,3-Thiazolidine Derivatives | Polymerization | Similar reactivity but lower selectivity |
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets and pathways in biological systems. The compound can undergo phosphorylation to form triphosphate derivatives, which can then interact with nucleic acids and enzymes . This interaction can lead to the inhibition of viral replication or the modulation of cellular processes.
Comparison with Similar Compounds
2-Methyl-1,3-oxathiolan-5-one can be compared with other similar compounds, such as:
1,3-Oxathiolane: A related compound with similar chemical properties and applications.
2-Methyl-4-propyl-1,3-oxathiane: Another sulfur-containing heterocycle used in the flavor and fragrance industry.
1,3-Oxathiolane nucleoside analogues: These compounds have applications in antiviral therapy and are structurally related to this compound.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-Methyl-1,3-oxathiolan-5-one, and how do reaction conditions influence yield?
- Methodological Answer : Cyclocondensation reactions at room temperature using stoichiometric reagents (e.g., thiols and carbonyl compounds) in aprotic solvents like dichloromethane or acetonitrile provide quantitative yields under mild conditions . For multi-step syntheses involving protective groups (e.g., tert-butyldiphenylsilyl), sequential reduction and oxidation steps in tetrahydrofuran (THF) or ethyl acetate are recommended, though yields may vary depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How should researchers characterize the crystal structure of this compound derivatives to confirm stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical. Key parameters include monoclinic space groups (e.g., P21), unit cell dimensions (e.g., a=6.5528A˚, b=9.4029A˚), and β angles (106.60∘) to resolve stereochemical ambiguities . Pair XRD with density functional theory (DFT) calculations to validate bond lengths and angles.
Q. What purification techniques are recommended for isolating this compound derivatives with high purity?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) is effective for intermediates. For final products, recrystallization in ethanol or methanol ensures >95% purity. Always confirm purity via HPLC or GC-MS, especially when scaling up multi-step syntheses .
Advanced Research Questions
Q. How can enzymatic kinetic resolution be optimized to obtain enantiopure this compound derivatives?
- Methodological Answer : Use Candida antarctica lipase B (CALB) with methanol as a nucleophile in anhydrous solvents (e.g., toluene) at 25–40°C. Monitor enantiomeric excess (ee) via chiral HPLC. Substrate decomposition products can be recycled to improve sustainability . Compare CALB’s performance with Pseudomonas cepacia lipase for substrates with bulky substituents.
Q. What strategies address discrepancies between spectroscopic data (e.g., NMR) and crystallographic results in structural elucidation?
- Methodological Answer : Combine XRD with 1H- and 13C-NMR chemical shift predictions (e.g., using ACD/Labs or Gaussian software). For dynamic systems (e.g., conformers), variable-temperature NMR or NOESY experiments resolve ambiguities. Cross-validate with IR spectroscopy for carbonyl stretching frequencies (~1750 cm−1) .
Q. How do different synthetic routes (e.g., one-pot vs. multi-step) impact the scalability and sustainability of this compound production?
- Methodological Answer : One-pot cyclocondensation minimizes solvent waste and energy consumption, achieving >90% yield under mild conditions . Multi-step routes, while versatile for functionalized derivatives, require hazardous reagents (e.g., TMSCl/NaI) and generate more waste . Conduct life-cycle analysis (LCA) to compare E-factors and atom economy.
Q. What experimental precautions are critical when handling this compound derivatives due to their reactivity?
- Methodological Answer : Use nitrile gloves (tested per EN 374) and fume hoods to avoid dermal/ocular exposure. Avoid aqueous workups for acid-sensitive derivatives. For thiol-containing intermediates, employ inert atmospheres (N2/Ar) to prevent oxidation .
Q. Data Contradiction Analysis
Q. How can researchers resolve conflicting bioactivity data for this compound derivatives in anticonvulsant studies?
- Methodological Answer : Standardize in vivo models (e.g., maximal electroshock vs. pentylenetetrazole-induced seizures) and dosing protocols. Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., electron-withdrawing groups) with ED50 values. Triangulate data across multiple assays (e.g., GABA receptor binding vs. behavioral tests) .
Q. Why do catalytic methods for enantioselective synthesis yield inconsistent ee values across substrates?
- Methodological Answer : Steric and electronic effects dominate. For bulky substituents, switch from CALB to Thermomyces lanuginosus lipase. Optimize solvent polarity (e.g., tert-butyl methyl ether vs. THF) to enhance enzyme-substrate compatibility. Use molecular dynamics simulations to predict binding affinities .
Q. Methodological Best Practices
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow Beilstein Journal guidelines:
- Report exact molar ratios, reaction times, and purification details (e.g., Rf values).
- For known compounds, cite prior syntheses; for novel derivatives, provide 1H-NMR, 13C-NMR, and HRMS data.
- Deposit crystallographic data in the Cambridge Structural Database (CSD) .
Properties
Molecular Formula |
C4H6O2S |
---|---|
Molecular Weight |
118.16 g/mol |
IUPAC Name |
2-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C4H6O2S/c1-3-6-4(5)2-7-3/h3H,2H2,1H3 |
InChI Key |
KVSJPZXQQDSSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC(=O)CS1 |
Origin of Product |
United States |
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